molecular formula C7H6INO3 B12864358 4-Iodo-5-methyl-2-nitrophenol

4-Iodo-5-methyl-2-nitrophenol

Cat. No.: B12864358
M. Wt: 279.03 g/mol
InChI Key: YCUPWCTWGYUTPA-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-nitrophenol is an aromatic compound with the molecular formula C7H6INO3 It is characterized by the presence of iodine, methyl, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-2-nitrophenol typically involves the iodination of 5-methyl-2-nitrophenol. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-2-nitrophenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted phenols.

    Reduction: Formation of 4-Iodo-5-methyl-2-aminophenol.

    Oxidation: Formation of 4-Iodo-5-carboxy-2-nitrophenol.

Scientific Research Applications

4-Iodo-5-methyl-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenol
  • 3-Nitrophenol
  • 4-Nitrophenol
  • 2-Iodo-5-methylphenol

Comparison

4-Iodo-5-methyl-2-nitrophenol is unique due to the presence of both iodine and nitro groups on the phenol ring.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

4-iodo-5-methyl-2-nitrophenol

InChI

InChI=1S/C7H6INO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3

InChI Key

YCUPWCTWGYUTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])O

Origin of Product

United States

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